N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide
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Overview
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide is a complex organic compound that features a benzodioxepin ring fused with a naphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Naphthalene Carboxamide: This involves the reaction of naphthalene derivatives with carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxepin ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Scientific Research Applications
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide
Uniqueness
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a benzodioxepin ring with a naphthalene carboxamide structure sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H21NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-15(17-10-11-20-21(14-17)26-13-5-12-25-20)23-22(24)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-11,14-15H,5,12-13H2,1H3,(H,23,24) |
InChI Key |
AVPUQNMCPPKPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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